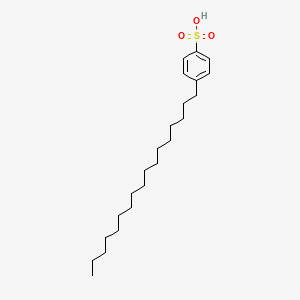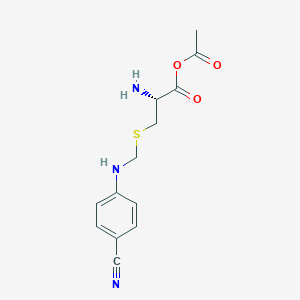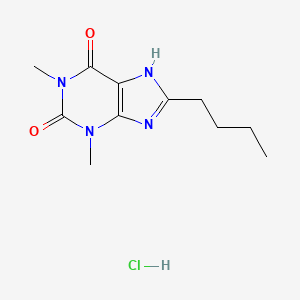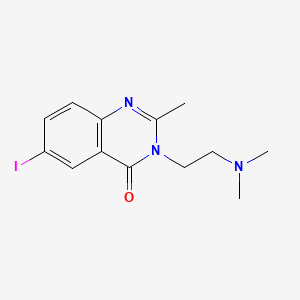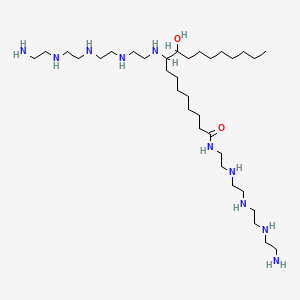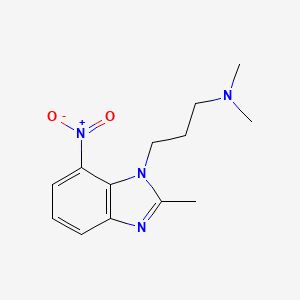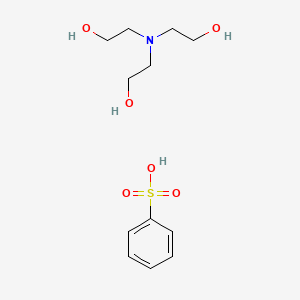
Einecs 260-839-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include binding to active sites and altering the conformation of target molecules .
Comparaison Avec Des Composés Similaires
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can be compared with other similar compounds such as:
Benzenesulphonic acid: A simpler compound with similar acidic properties but lacking the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: A compound with similar chelating properties but without the sulfonic acid group.
The uniqueness of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), lies in its combined properties of both benzenesulphonic acid and nitrilotriethanol, making it versatile for various applications .
Propriétés
Numéro CAS |
68411-31-4 |
|---|---|
Formule moléculaire |
C12H21NO6S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
Clé InChI |
AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Description physique |
Liquid |
Numéros CAS associés |
90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






